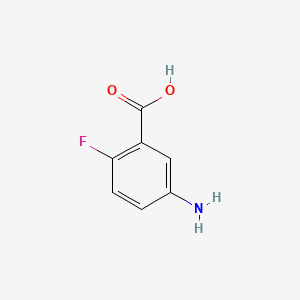

5-Amino-2-fluorobenzoic acid

Descripción general

Descripción

5-Amino-2-fluorobenzoic acid is a specialty chemical used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a white to off-white powder with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its unique chemical properties, making it valuable in different fields such as materials science, organic chemistry, and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-fluorobenzoic acid typically involves the use of 4-fluoroaniline as a raw material. The synthetic route includes the following steps :

Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to obtain N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

Oxidation: Finally, under alkaline conditions using oxydol, the diketone is oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. Advanced technology and strict quality control are employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and fluorine groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxydol and other peroxides.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various derivatives used in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-Amino-2-fluorobenzoic acid has demonstrated potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In studies, it has been shown to inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) of 5 µM under specific conditions. The compound's mechanism involves interference with tryptophan biosynthesis, enhancing the host immune response against the infection .

Synthesis of Anticancer Agents

This compound is also involved in the synthesis of various bioactive molecules, including styrylquinazolinones, which exhibit anticancer properties. The incorporation of fluorine into these compounds often enhances their biological activity and selectivity .

Microbial Genetics

Genetic Marker Selection

this compound is utilized in microbial genetics for the counterselection of TRP1, a commonly used genetic marker in Saccharomyces cerevisiae. This application is crucial for the development of yeast strains with specific genetic modifications, facilitating studies in gene function and expression .

Material Science

Fluorinated Polymers

In materials science, this compound serves as a precursor for the synthesis of fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mtb using a murine model. The results indicated a significant reduction in bacterial load in spleens of infected mice treated with this compound compared to controls, demonstrating its potential as a therapeutic agent .

Case Study 2: Synthesis Pathways

Research on the synthesis pathways involving this compound highlighted its role in producing novel fluorinated derivatives with enhanced biological activities. These derivatives were tested for their cytotoxicity and antimicrobial properties, showing promising results that warrant further investigation .

Data Tables

Mecanismo De Acción

The mechanism of action of 5-Amino-2-fluorobenzoic acid involves its interaction with specific enzymes and molecular targets . For instance, in the synthesis of NSAIDs, the compound blocks the action of cyclooxygenase (COX) enzymes that produce prostaglandins, thereby reducing pain, inflammation, and fever. In herbicides, it inhibits the acetolactate synthase (ALS) enzyme necessary for the biosynthesis of branched-chain amino acids.

Comparación Con Compuestos Similares

5-Amino-2-fluorobenzoic acid can be compared with other similar compounds such as :

- 2-Amino-5-bromobenzoic acid

- 2-Amino-4-bromobenzoic acid

- 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

The presence of both amino and fluorine groups in this compound provides unique reactivity and properties that are not found in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Actividad Biológica

5-Amino-2-fluorobenzoic acid (5-FABA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzoic acid backbone. The molecular formula is . The synthesis of 5-FABA typically involves the fluorination of 2-amino benzoic acid, which can be achieved through various chemical methods, including electrophilic aromatic substitution.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-FABA. It has been shown to exhibit activity against various pathogens, including bacteria and fungi. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated a minimum inhibitory concentration (MIC) of 5 µM under tryptophan-deprived conditions. This suggests that 5-FABA may disrupt tryptophan biosynthesis in Mtb, leading to reduced bacterial growth .

2. Anticancer Activity

5-FABA has also been investigated for its anticancer properties. Research indicates that compounds structurally related to 5-FABA can inhibit tubulin polymerization, a crucial process for cancer cell division. In vitro studies have shown that certain derivatives of 5-FABA can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation and apoptosis .

3. Role in Genetic Research

In genetic studies, 5-FABA serves as a counterselection agent for the TRP1 marker in yeast, facilitating the selection of genetically modified organisms. This application underscores its utility in microbial genetics and synthetic biology .

The mechanisms by which 5-FABA exerts its biological effects are multifaceted:

- Inhibition of Tryptophan Biosynthesis : By interfering with enzymes involved in tryptophan biosynthesis in Mtb, 5-FABA compromises the pathogen's ability to thrive under nutrient-limited conditions.

- Induction of Apoptosis : In cancer cells, 5-FABA may activate apoptotic pathways through the modulation of cell cycle regulators and stress response pathways .

- Genetic Manipulation : Its role as a selective agent highlights its importance in genetic engineering applications.

Case Studies

Propiedades

IUPAC Name |

5-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371016 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-33-4 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Amino-2-fluorobenzoic acid in synthesizing fluoroquinolone antibiotics?

A: this compound serves as a crucial starting material in the synthesis of certain fluoroquinolones. [, ] The Gould-Jacobs reaction pathway utilizes this compound to build the core quinoline ring system found in these antibiotics. For example, it reacts with 2-aminophenol or 2-aminothiophenol to yield the corresponding benzoxazole or benzothiazole derivatives, which are then further modified to obtain the final fluoroquinolone structure. [] You can find detailed synthetic procedures in the referenced research papers.

Q2: How does this compound enhance the performance of perovskite solar cells?

A: Research indicates that incorporating this compound into perovskite precursor solutions improves both the efficiency and stability of the resulting solar cells. [] The molecule acts as a multifunctional additive, with its -COOH, -NH2, and -F groups playing crucial roles in passivating defects within the perovskite structure. This passivation reduces nonradiative recombination, improves film crystallinity, and enhances charge carrier mobility, ultimately leading to increased power conversion efficiency and prolonged device lifespan.

Q3: Are there any known applications of this compound in fungicidal compound synthesis?

A: Yes, research suggests that derivatives of this compound contribute to the synthesis of fungicidal compounds. Specifically, the compound plays a role in preparing a fungicidal compound (I) by reacting with crotonaldehyde under specific conditions. [] This reaction highlights the versatility of this compound as a building block in synthesizing various biologically active molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.